molecular formula C26H25NO5 B13476480 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid

(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid

Cat. No.: B13476480
M. Wt: 431.5 g/mol
InChI Key: KXFQYMQTBPCLJA-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methoxyphenyl)methyl]propanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and is recognized for its role in various biochemical and physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methoxyphenyl)methyl]propanoic acid typically involves the protection of the amino group of alanine with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally synthesized in controlled laboratory environments. The process involves multiple steps of protection and deprotection of functional groups, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methoxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler derivatives of the original compound .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methoxyphenyl)methyl]propanoic acid is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its effects on metabolic pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methoxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The compound can influence various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methoxyphenyl)methyl]propanoic acid is unique due to its specific structure, which includes both the Fmoc-protected amino group and the 2-methoxyphenylmethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

KXFQYMQTBPCLJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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